Oxadiazole Regioisomer Comparison: 1,2,5‑Oxadiazole vs. 1,3,4‑Oxadiazole Core – Lipophilicity and Predicted Permeability
The 1,2,5‑oxadiazole isomer of the target compound confers a lower computed logP (2.22) compared to the direct 1,3,4‑oxadiazole analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide, which has a predicted logP of 3.15 [1] . This difference arises from the distinct electronic distribution in the furazan ring, which increases polar surface area (PSA) and reduces lipophilicity relative to the 1,3,4‑oxadiazole scaffold.
| Evidence Dimension | Computed logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.22 (ZINC predicted) |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide: predicted logP = 3.15 |
| Quantified Difference | ΔlogP = –0.93 (target is 0.93 log units more hydrophilic) |
| Conditions | In silico prediction (ZINC15 / ACD/Labs consensus logP model) |
Why This Matters
A lower logP for the 1,2,5‑oxadiazole scaffold predicts improved aqueous solubility and lower non‑specific protein binding, which can translate to better in vitro assay compatibility and cleaner dose‑response curves during screening.
- [1] ZINC100902599 computed properties. ZINC15 Database, UCSF. logP = 2.22. Available at: https://zinc.docking.org/substances/ZINC000100902599/ View Source
